molecular formula C14H12FNO3 B11069202 3-acetyl-2-[(2-fluorophenyl)amino]-6-methyl-4H-pyran-4-one

3-acetyl-2-[(2-fluorophenyl)amino]-6-methyl-4H-pyran-4-one

Cat. No.: B11069202
M. Wt: 261.25 g/mol
InChI Key: KKAZDHKHIVOSPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ACETYL-2-(2-FLUOROANILINO)-6-METHYL-4H-PYRAN-4-ONE is a synthetic organic compound that belongs to the class of pyranones This compound is characterized by the presence of an acetyl group, a fluoroaniline moiety, and a methyl group attached to a pyranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ACETYL-2-(2-FLUOROANILINO)-6-METHYL-4H-PYRAN-4-ONE typically involves the reaction of 2-fluoroaniline with an appropriate acetylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-ACETYL-2-(2-FLUOROANILINO)-6-METHYL-4H-PYRAN-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: The fluoroaniline moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-ACETYL-2-(2-FLUOROANILINO)-6-METHYL-4H-PYRAN-4-ONE has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-ACETYL-2-(2-FLUOROANILINO)-6-METHYL-4H-PYRAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-ACETYL-3-(2-FLUOROANILINO)-6-METHYL-4H-PYRAN-4-ONE
  • 3-ACETYL-2-(2-CHLOROANILINO)-6-METHYL-4H-PYRAN-4-ONE
  • 3-ACETYL-2-(2-BROMOANILINO)-6-METHYL-4H-PYRAN-4-ONE

Uniqueness

3-ACETYL-2-(2-FLUOROANILINO)-6-METHYL-4H-PYRAN-4-ONE is unique due to the presence of the fluoroaniline moiety, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H12FNO3

Molecular Weight

261.25 g/mol

IUPAC Name

3-acetyl-2-(2-fluoroanilino)-6-methylpyran-4-one

InChI

InChI=1S/C14H12FNO3/c1-8-7-12(18)13(9(2)17)14(19-8)16-11-6-4-3-5-10(11)15/h3-7,16H,1-2H3

InChI Key

KKAZDHKHIVOSPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=C(O1)NC2=CC=CC=C2F)C(=O)C

Origin of Product

United States

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